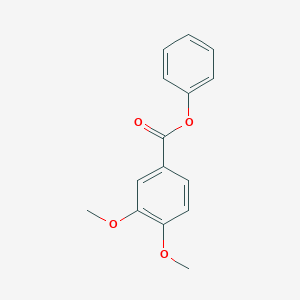
Phenyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3,4-dimethoxybenzoate, also known as PDMB, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Phenyl 3,4-dimethoxybenzoate involves the inhibition of protein kinases by binding to their ATP-binding sites. This leads to the disruption of the kinase activity and downstream signaling pathways. Phenyl 3,4-dimethoxybenzoate has been shown to have a higher affinity for the ATP-binding site of PKC compared to other protein kinases.
Biochemical and physiological effects:
Phenyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK3β. Phenyl 3,4-dimethoxybenzoate has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus, by disrupting their cell membrane integrity. Additionally, Phenyl 3,4-dimethoxybenzoate has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 3,4-dimethoxybenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying cellular signaling pathways. Phenyl 3,4-dimethoxybenzoate is also stable under various experimental conditions, which allows for its use in a wide range of assays. However, Phenyl 3,4-dimethoxybenzoate has some limitations, such as its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Phenyl 3,4-dimethoxybenzoate in scientific research. One potential application is in the development of new cancer therapies. Phenyl 3,4-dimethoxybenzoate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of more effective cancer treatments. Additionally, Phenyl 3,4-dimethoxybenzoate could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Further research could also lead to the identification of new protein kinase targets for Phenyl 3,4-dimethoxybenzoate and the development of more potent and selective inhibitors.
Conclusion:
In conclusion, Phenyl 3,4-dimethoxybenzoate is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Phenyl 3,4-dimethoxybenzoate could lead to the development of new cancer therapies, antibiotics, and protein kinase inhibitors.
Méthodes De Synthèse
The synthesis of Phenyl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoic acid with phenyl chloroformate in the presence of a base, such as triethylamine. The reaction yields Phenyl 3,4-dimethoxybenzoate as a white crystalline solid with a high yield. The purity of the synthesized Phenyl 3,4-dimethoxybenzoate can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Phenyl 3,4-dimethoxybenzoate has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Phenyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK3β). These kinases are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
Nom du produit |
Phenyl 3,4-dimethoxybenzoate |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
phenyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-13-9-8-11(10-14(13)18-2)15(16)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clé InChI |
HVTAZIAOMDFJFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B306224.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)

![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)